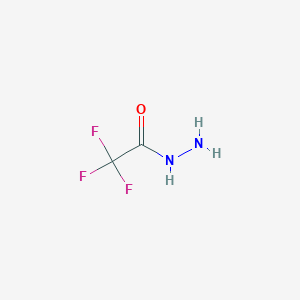

2,2,2-Trifluoroacetohydrazide

Overview

Description

2,2,2-Trifluoroacetohydrazide is an organic compound with the molecular formula C₂H₃F₃N₂O. It is a member of the hydrazide family, characterized by the presence of a hydrazine group bonded to a trifluoromethyl group. This compound is known for its versatility and utility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetohydrazide can be synthesized through the reaction of ethyl trifluoroacetate with hydrazine hydrate in ethanol. The mixture is heated at reflux for several hours, followed by solvent removal and vacuum drying to yield trifluoroacetohydrazide as a clear oil that solidifies upon standing .

Industrial Production Methods: Industrial production of trifluoroacetohydrazide typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroacetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.

Reduction: It can be reduced to form trifluoroethylamine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include trifluoroacetic acid, trifluoroethylamine, and various substituted hydrazides .

Scientific Research Applications

2,2,2-Trifluoroacetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

Biology: It is employed in the modification of proteins and other biomolecules, aiding in the study of biochemical processes.

Medicine: It is used in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known for their enhanced biological activity.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of trifluoroacetohydrazide involves its ability to act as a nucleophile, participating in various chemical reactions. It targets specific molecular pathways, such as the modification of proteins and enzymes, which can alter their function and activity. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Trifluoroacetic acid: Similar in structure but lacks the hydrazine group.

Trifluoroacetyl chloride: Contains a chlorine atom instead of the hydrazine group.

Trifluoroethylamine: Similar in structure but contains an amine group instead of the hydrazide group.

Uniqueness: 2,2,2-Trifluoroacetohydrazide is unique due to the presence of both the hydrazine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and various research applications .

Biological Activity

2,2,2-Trifluoroacetohydrazide (TFAH) is an organic compound with the molecular formula C₂H₃F₃N₂O. It belongs to the hydrazide class and is characterized by a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with TFAH, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TFAH acts primarily as a nucleophile in various chemical reactions. Its trifluoromethyl group enhances both reactivity and stability, allowing it to participate in modifications of biomolecules such as proteins and enzymes. This modification can lead to alterations in biological pathways and functions. The compound is known for its role in synthesizing fluorinated drugs, which often exhibit enhanced pharmacological properties due to the presence of fluorine atoms.

1. Antimicrobial Activity

TFAH has been evaluated for its antimicrobial properties against various pathogens. A study reported that derivatives synthesized from TFAH exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 32 μg/mL, indicating a promising potential for developing new antibiotics derived from TFAH .

2. Anticancer Potential

Research has indicated that TFAH derivatives can act as effective anticancer agents. For instance, compounds derived from TFAH were shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle proteins .

3. Neuroprotective Effects

TFAH has been explored for its neuroprotective properties, particularly in conditions like glaucoma. Compounds that antagonize the A3 adenosine receptor have shown promise in reducing intraocular pressure (IOP) and protecting retinal ganglion cells from damage due to oxidative stress .

Case Studies

Case Study 1: Synthesis of Antibacterial Agents

A recent study synthesized several triazole derivatives using TFAH as a key reagent. These derivatives were tested for their antibacterial activity against multiple strains, demonstrating significant efficacy compared to standard antibiotics. The results highlighted the potential of TFAH-derived compounds in addressing antibiotic resistance issues .

Case Study 2: Anticancer Activity Evaluation

In another investigation, TFAH was utilized to create novel compounds that were screened for anticancer activity against human breast cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations, prompting further exploration into their mechanisms of action and potential clinical applications .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUCCBIWEUKISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281969 | |

| Record name | 2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-08-5 | |

| Record name | 1538-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is trifluoroacetohydrazide utilized in the synthesis of heterocyclic compounds?

A1: Trifluoroacetohydrazide plays a crucial role as a reagent in the synthesis of nitrogen-containing heterocycles. For instance, it acts as a precursor for the construction of 1,2,4-triazine rings, which are commonly found in bioactive molecules. [] Specifically, trifluoroacetohydrazide can be reacted with 2-nitroaryl halides to yield N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. These intermediates can then undergo reduction and cyclization reactions to afford the desired triazine derivatives. []

Q2: Can you provide an example of trifluoroacetohydrazide being used to synthesize a specific pharmaceutical intermediate?

A2: Absolutely. Trifluoroacetohydrazide is a key starting material in the synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, a crucial intermediate in the production of sitagliptin. [] Sitagliptin is a drug used for the treatment of type 2 diabetes. The synthesis involves a multi-step process starting with the reaction of trifluoroacetohydrazide with chloroacetyl chloride, followed by cyclization and reaction with ethylenediamine. [] This highlights the importance of trifluoroacetohydrazide in medicinal chemistry.

Q3: Are there any reactions where trifluoroacetohydrazide participates in radical-based chemistry?

A3: Yes, research indicates that trifluoroacetohydrazide can be involved in reactions proceeding through radical intermediates. One study showcased its use in the copper-catalyzed synthesis of trifluoromethylated bis(indolyl)arylmethanes. [] Mechanistic investigations suggest that the reaction involves the generation of a trifluoroacetyl radical in situ, which subsequently reacts with 2-arylindoles to yield the final product. [] This example showcases the versatility of trifluoroacetohydrazide in different reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.